molecular formula C11H6ClIN2O B12893748 [(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-19-1

[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12893748
CAS No.: 88757-19-1
M. Wt: 344.53 g/mol
InChI Key: RWRVMJNSJBXFHV-UHFFFAOYSA-N
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Description

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro and iodo substituent on the quinoline ring, as well as an acetonitrile group attached via an ether linkage. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:

    Halogenation: The quinoline ring is first halogenated to introduce the chloro and iodo substituents. This can be achieved using reagents such as chlorine and iodine in the presence of a suitable catalyst.

    Etherification: The halogenated quinoline is then reacted with an appropriate acetonitrile derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and etherification processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents on the quinoline ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets in biological systems. The chloro and iodo substituents on the quinoline ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetonitrile group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride
  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide

Uniqueness

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the acetonitrile group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C10H6ClIN2O\text{C}_{10}\text{H}_6\text{ClI}\text{N}_2\text{O}

It is characterized by a quinoline ring system with chlorine and iodine substituents, which are known to influence its biological interactions and pharmacological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth and possess antifungal activity. A comparative analysis is presented in Table 1.

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial32
8-HydroxyquinolineAntifungal16
ClioquinolAntiviral25

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including those from colorectal and lung cancers. The results are summarized in Table 2.

Cell LineIC50 (µM)Reference
HCT116 (Colorectal)12.5
NCI-H460 (Lung)15.0
SiHa (Cervical)10.0

Case Studies

  • Inhibition of IDH Mutants : A study investigated the inhibition of isocitrate dehydrogenase (IDH) mutants by quinoline derivatives, including those with similar structures to this compound. The findings showed that these compounds could effectively inhibit IDH1 R132H mutations prevalent in gliomas, suggesting potential applications in cancer therapy .
  • Antiviral Activity : Another research highlighted the antiviral properties of quinoline derivatives against hepatitis C virus (HCV). The study revealed that modifications in the quinoline structure could enhance antiviral efficacy, indicating a promising direction for drug development.

Properties

CAS No.

88757-19-1

Molecular Formula

C11H6ClIN2O

Molecular Weight

344.53 g/mol

IUPAC Name

2-(5-chloro-7-iodoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6ClIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2

InChI Key

RWRVMJNSJBXFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)OCC#N)N=C1

Origin of Product

United States

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